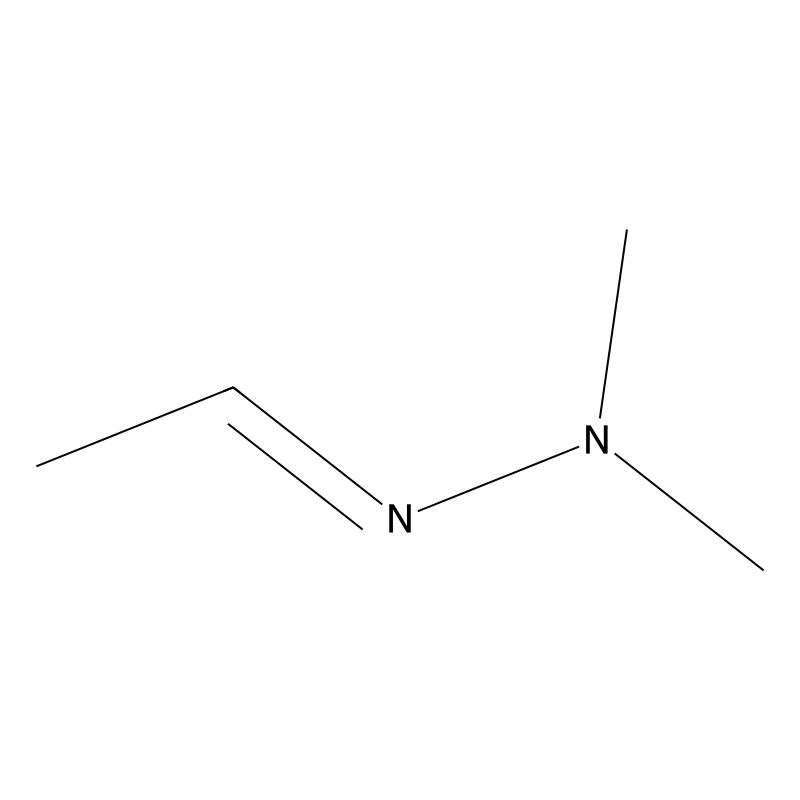Acetaldehyde, dimethylhydrazone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Acetaldehyde, dimethylhydrazone is a chemical compound formed from the reaction of acetaldehyde and dimethylhydrazine. Its molecular formula is , with a molecular weight of approximately 86.14 g/mol . This compound typically appears as a colorless liquid with a pungent odor, showcasing its hydrazone structure which is characterized by the presence of a carbon-nitrogen double bond (C=N) derived from the condensation reaction of an aldehyde and a hydrazine .
- Formation Reaction: It is synthesized through the reaction of acetaldehyde and dimethylhydrazine, resulting in the release of water.
- Oxidation: Under specific conditions, such as in the presence of hydrogen peroxide and catalysts like methyltrioxorhenium, acetaldehyde, dimethylhydrazone can be oxidized to form nitriles via Cope elimination reactions .
- Thermal Isomerization: The compound can also undergo thermal isomerization, where it can convert between different structural forms under heat, affecting its reactivity and stability .
Research indicates that acetaldehyde, dimethylhydrazone exhibits biological activity, particularly in enzyme-catalyzed reactions. It has been studied as a substrate for peroxidase enzymes, showing potential for applications in biochemical assays . The compound's interaction with hydrogen peroxide in enzymatic systems has been explored to understand its role in oxidative processes.
The synthesis of acetaldehyde, dimethylhydrazone typically involves the following method:
- Reactants: Acetaldehyde and dimethylhydrazine hydrochloride are combined.
- Solvent: The reaction is often conducted in dichloromethane or similar organic solvents.
- Conditions: The mixture is stirred at room temperature for several hours.
- Purification: Post-reaction, the product is purified using techniques such as column chromatography and recrystallization to obtain a pure crystalline form .
Acetaldehyde, dimethylhydrazone finds various applications across different fields:
- Chemical Synthesis: It serves as an intermediate in organic synthesis for producing other chemical compounds.
- Biochemical Assays: Due to its reactivity with peroxidase enzymes, it can be used in assays to measure enzyme activity or detect hydrogen peroxide levels .
- Protecting Group: Although primarily used for ketones, it can serve as a protecting group in certain synthetic pathways due to its stability under mild conditions.
Studies involving acetaldehyde, dimethylhydrazone have focused on its interactions with various reagents and enzymes. For instance:
- Enzymatic Reactions: Its kinetics in peroxidase-catalyzed reactions have been characterized to understand how concentration variations affect reaction rates and product formation .
- Complex Formation: Research has highlighted its ability to form stable complexes with other molecules, enhancing its utility in synthetic chemistry and analytical applications.
Acetaldehyde, dimethylhydrazone shares similarities with other hydrazones but possesses unique characteristics that distinguish it:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Acetaldehyde hydrazone | C2H6N2 | Simpler structure; less stable than dimethylhydrazone. |
| Benzaldehyde dimethylhydrazone | C9H10N2 | Aromatic nature; different reactivity profile. |
| Formaldehyde dimethylhydrazone | C4H10N2O | More reactive due to smaller aldehyde; used as a reagent. |
| Propionaldehyde dimethylhydrazone | C5H12N2 | Longer carbon chain; different physical properties. |
Acetaldehyde, dimethylhydrazone's stability and specific reactivity make it particularly valuable in synthetic applications compared to simpler hydrazones or those derived from more complex aldehydes .








